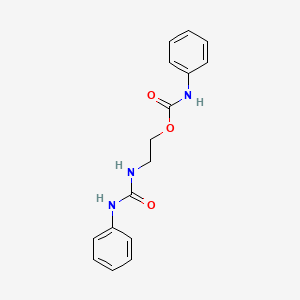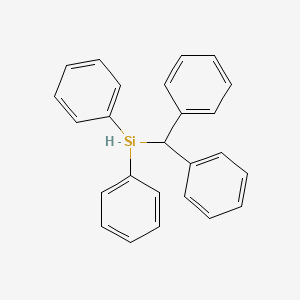![molecular formula C22H16FN3O3S2 B11945608 2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a fluorophenyl sulfonyl group and a phenyl thiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation: The final step involves the coupling of the sulfonylated thiazole with 2-aminobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its mechanism of action.
作用机制
The mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the thiazole and benzamide moieties contribute to the overall binding affinity and specificity. This compound may inhibit or modulate the activity of its targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Uniqueness
The presence of the fluorine atom in 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide imparts unique properties, such as increased metabolic stability and enhanced binding interactions with biological targets, compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for further research and potential therapeutic applications.
属性
分子式 |
C22H16FN3O3S2 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C22H16FN3O3S2/c23-16-10-12-17(13-11-16)31(28,29)26-19-9-5-4-8-18(19)21(27)25-22-24-20(14-30-22)15-6-2-1-3-7-15/h1-14,26H,(H,24,25,27) |
InChI 键 |
CBETYIIGANGMOI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


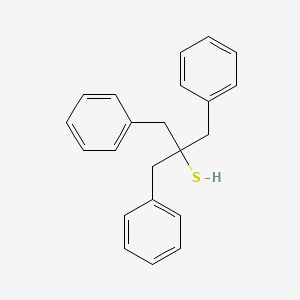
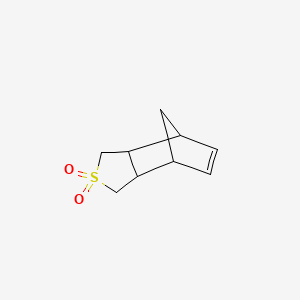

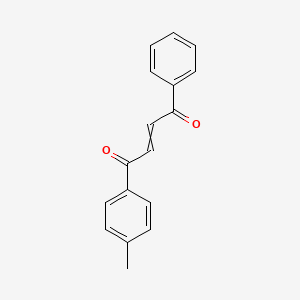

![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
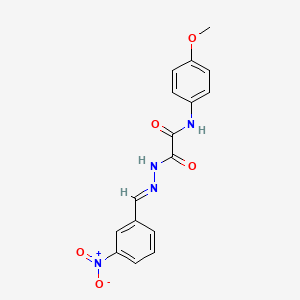
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)




